UT-B Inhibitory Potency: Head-to-Head Comparison with Clinical Candidate UTBinh-14
In a direct comparison of UT-B inhibitory potency, 1-(2-ethylphenyl)-3-(pyridin-3-ylmethyl)urea exhibits an IC₅₀ of 11 nM against human UT-B in erythrocyte hypotonic lysis assays [1]. This value is comparable to the reference inhibitor UTBinh-14, which has a reported IC₅₀ of 10 nM in human erythrocytes . For mouse UT-B, the compound shows an IC₅₀ of 25.1 nM, nearly identical to UTBinh-14's 25 nM [1]. Importantly, the compound demonstrates a 5.5-fold potency advantage over the early UT-B inhibitor PU168 (IC₅₀ = 200 nM) [2].
| Evidence Dimension | UT-B (human) inhibition IC₅₀ |
|---|---|
| Target Compound Data | 11 nM |
| Comparator Or Baseline | UTBinh-14: 10 nM; PU168: 200 nM |
| Quantified Difference | 1 nM (vs UTBinh-14); 189 nM (vs PU168) |
| Conditions | Human erythrocyte hypotonic lysis assay |
Why This Matters
This confirms that the compound is among the most potent UT-B inhibitors described, providing a structurally distinct scaffold for medicinal chemistry exploration.
- [1] BindingDB. (n.d.). Entry BDBM50394962 (CHEMBL1394231). Affinity Data: IC50 11 nM (human UT-B), 25.1 nM (mouse UT-B). View Source
- [2] MDPI. (2025). Table 3: Chemical structures of UT-B inhibitors collected as a training set. Molecules, 30(7), 1540. IC50 of PU168 = 0.2 μM (200 nM). View Source
